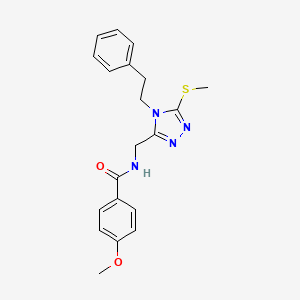![molecular formula C18H16N2O3 B2879507 (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313234-15-0](/img/structure/B2879507.png)
(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide, also known as MCC, is a chemical compound that belongs to the class of chromene derivatives. MCC has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood, but studies suggest that it exerts its anti-cancer effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. This compound has been shown to activate the caspase cascade, which is a key pathway involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on (2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide. One potential direction is the development of new drug formulations that improve the solubility and bioavailability of this compound. Another direction is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, studies could be conducted to determine the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a valuable compound that has potential applications in scientific research. This compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the molecular mechanisms underlying the effects of this compound and to explore its potential applications in other fields.
Méthodes De Synthèse
(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 6-methoxy-2H-chromen-3-carboxylic acid with 3-methylphenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 270-272°C.
Propriétés
IUPAC Name |
6-methoxy-2-(3-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-4-3-5-13(8-11)20-18-15(17(19)21)10-12-9-14(22-2)6-7-16(12)23-18/h3-10H,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCDERRCCCFMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)
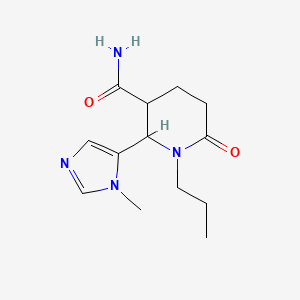

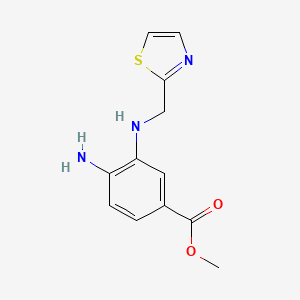
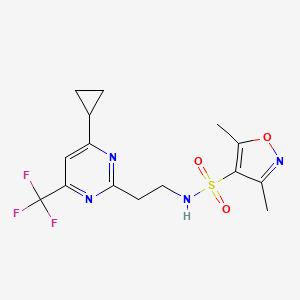
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
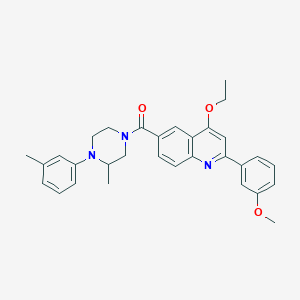

![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879439.png)
![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)
![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)
